molecular formula NaBrO<br>BrNaO B036730 Sodium hypobromite CAS No. 13824-96-9

Sodium hypobromite

Cat. No.: B036730
CAS No.: 13824-96-9
M. Wt: 118.89 g/mol
InChI Key: CRWJEUDFKNYSBX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of SM-12502 involves several steps. Initially, methyl (+)-lactate undergoes methylation followed by thioacetylation and acidic hydrolysis to produce (-)-thiolactic acid. This intermediate is then reacted with 3-pyridinecarboxyaldehyde and methylamine in toluene under azeotropic conditions to form an imine. The imine is subsequently condensed with (-)-thiolactic acid to yield (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, which is then treated with aqueous hydrochloric acid and isopropanol to precipitate SM-12502 .

Chemical Reactions Analysis

SM-12502 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various organic solvents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SM-12502 exerts its effects by inhibiting the platelet-activating factor receptor. This inhibition prevents the activation of platelets and the subsequent release of inflammatory mediators. The compound specifically targets the platelet-activating factor receptor, blocking its interaction with platelet-activating factor and thereby reducing platelet aggregation and inflammation .

Properties

IUPAC Name

sodium;hypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrO.Na/c1-2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWJEUDFKNYSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaBrO, BrNaO
Record name sodium hypobromite
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_hypobromite
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930039
Record name Sodium hypobromite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13824-96-9
Record name Sodium hypobromite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hypobromite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hypobromite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM HYPOBROMITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A cold solution of sodium hypobromite is prepared from 1.6 g. of sodium hydroxide, 3.2 g of bromine, and 10 g of ice and water. To this solution is added with stirring 1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one (Q) (1.5 g, 0.005 m), while keeping the temperature below 10° C. The resulting mixture is stirred at low temperature for an additional 4 hours before water and ether are added. The layers are separated and the aqueous layer is treated with a sufficient amount of sodium bisulfite. The treated aqueous layer is filtered and the filtrate acidified with 2 N hydrochloric acid to give crude 7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrol-2-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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